molecular formula C9H20N2O B1452579 1-(3-Methoxypropyl)-1,4-diazepane CAS No. 1183783-04-1

1-(3-Methoxypropyl)-1,4-diazepane

Cat. No.: B1452579
CAS No.: 1183783-04-1
M. Wt: 172.27 g/mol
InChI Key: BUTYSDZRDMSIAZ-UHFFFAOYSA-N
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Description

1-(3-Methoxypropyl)-1,4-diazepane, also known as MPDP, is a chemical compound that belongs to the family of diazepanes. It is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. MPDP is a cyclic amine that has a unique structure, which makes it an attractive target for synthesis and study.

Scientific Research Applications

Synthesis Techniques and Chemical Properties

  • Practical Synthesis for Rho–Kinase Inhibitors : A practical synthesis method for (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate in the Rho–kinase inhibitor K-115, showcases the construction of the chiral 1,4-diazepane ring through intramolecular cyclization techniques. This method supports multikilogram production scales, demonstrating the compound's synthetic utility and potential for broad applications in medicinal chemistry (Gomi et al., 2012).

  • Catalyst-Free Synthesis of N-Substituted Derivatives : The synthesis of N-pyrrolyl(furanyl)-substituted piperazines, 1,4-diazepanes, and 1,4-diazocanes through a three-component one-pot method demonstrates high chemo- and regioselectivity. This catalyst-free approach yields products with up to 96% efficiency, highlighting the versatility and efficiency of modern synthetic techniques in creating 1,4-diazepane derivatives (Mittersteiner et al., 2019).

  • Ugi Multicomponent Reaction for Diazepane Synthesis : A two-step approach utilizing a Ugi multicomponent reaction followed by an intramolecular SN2 reaction has been studied to synthesize diazepane systems efficiently. This method provides a convergent synthesis pathway for 1-sulfonyl 1,4-diazepan-5-ones and their benzo-fused derivatives, offering insights into the mechanism and versatility of diazepane ring formation (Banfi et al., 2007).

  • Microwave-Assisted Synthesis for Rapid Production : An efficient microwave-assisted synthesis technique for 7-substituted-1,4-diazepin-5-ones, which are precursors to various 1,4-diazepane derivatives, has been developed. This method is noted for its rapid completion and good yield, illustrating the potential for high-throughput synthesis of diazepane-related compounds (Wlodarczyk et al., 2007).

Properties

IUPAC Name

1-(3-methoxypropyl)-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-12-9-3-7-11-6-2-4-10-5-8-11/h10H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUTYSDZRDMSIAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1CCCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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